molecular formula C10H11BrFNO2 B3320445 2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide CAS No. 1240725-51-2

2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide

Cat. No.: B3320445
CAS No.: 1240725-51-2
M. Wt: 276.10 g/mol
InChI Key: NGWVAQWGJWFDQG-UHFFFAOYSA-N
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Description

2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide typically involves the reaction of 2-bromo-3-fluoroaniline with appropriate reagents to introduce the methoxy and methyl groups. One common method involves the use of sodium hydride in N,N-dimethylformamide (DMF) as a base, followed by the addition of bromomethyl methyl ether .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes optimized for large-scale production. This would include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance binding affinity and selectivity, making the compound effective in modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide is unique due to the presence of both methoxy and methyl groups on the acetamide moiety, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack these functional groups.

Properties

IUPAC Name

2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c1-13(15-2)9(14)6-7-4-3-5-8(12)10(7)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWVAQWGJWFDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=C(C(=CC=C1)F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704078
Record name 2-(2-Bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240725-51-2
Record name 2-(2-Bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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